molecular formula C23H20O6 B10890137 2-Methylbenzene-1,3-diyl bis(3-methoxybenzoate)

2-Methylbenzene-1,3-diyl bis(3-methoxybenzoate)

Cat. No.: B10890137
M. Wt: 392.4 g/mol
InChI Key: FEDURKRDLSKBNP-UHFFFAOYSA-N
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Description

3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate is an organic compound with a complex structure that includes methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 3-methoxybenzoic acid with 2-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. The methoxybenzoate groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzoate
  • 3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate
  • 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate

Uniqueness

3-[(3-Methoxybenzoyl)oxy]-2-methylphenyl 3-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of methoxybenzoate groups and the 2-methylphenyl moiety makes it particularly interesting for various applications.

Properties

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

[3-(3-methoxybenzoyl)oxy-2-methylphenyl] 3-methoxybenzoate

InChI

InChI=1S/C23H20O6/c1-15-20(28-22(24)16-7-4-9-18(13-16)26-2)11-6-12-21(15)29-23(25)17-8-5-10-19(14-17)27-3/h4-14H,1-3H3

InChI Key

FEDURKRDLSKBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC(=CC=C2)OC)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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